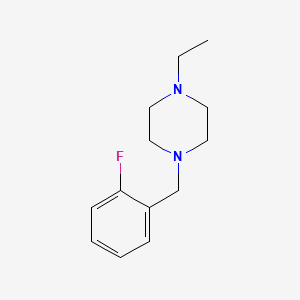

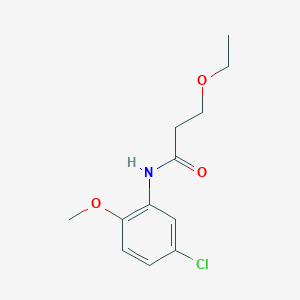

![molecular formula C19H17BrF2N4O2S B4558580 N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4558580.png)

N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide

Vue d'ensemble

Description

The compound belongs to a class of chemicals that include various functional groups such as bromo, difluorophenyl, methoxybenzyl, methyl, and triazolylthio acetamide. These groups indicate the molecule's potential for diverse chemical reactions and properties, making it relevant for scientific research, especially in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from simple precursors to more complex structures. For example, derivatives of 1,2,4-triazole can be synthesized from acetohydrazides, which in turn are prepared from appropriate ketones or aldehydes. Cyclization reactions, halogenation, and nucleophilic substitutions are common steps in constructing such molecules (Bekircan et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to the one of interest is characterized by X-ray crystallography and spectroscopic methods such as IR, NMR, and mass spectrometry. These techniques provide insights into the molecule's conformation, stereochemistry, and electronic environment, essential for understanding its reactivity and interaction with biological targets (Boechat et al., 2011).

Chemical Reactions and Properties

Compounds with the described functional groups participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. Their chemical properties are influenced by the presence of electron-withdrawing or electron-donating groups, affecting their reactivity and stability. For instance, the presence of a triazole ring can impart significant biological activity, including enzyme inhibition (Bekircan et al., 2015).

Applications De Recherche Scientifique

Versatile Reagents for Synthetic Studies

Compounds like p-methoxybenzyl N-acetylcarbamate potassium salt have been reported for their utility as versatile reagents in the synthesis of N-alkylacetamides and protected amines, which are crucial in the development of natural and pharmaceutical products. These reagents demonstrate stability and reactivity towards various alkyl halides and sulfonates, offering pathways to synthesize complex molecules (Sakai et al., 2022).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic compounds derived from triazolylacetohydrazides has shown potential for producing molecules with significant biological activities, such as lipase and α-glucosidase inhibition. This indicates the chemical framework's applicability in exploring new therapeutic agents (Bekircan et al., 2015).

Anticancer Activity

Studies on 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives have explored their synthesis for anticancer evaluation. These compounds have been tested against a panel of 60 cell lines derived from various cancer types, demonstrating the potential role of similar compounds in cancer research and the development of new anticancer agents (Bekircan et al., 2008).

Radical Scavenging Activity

Nitrogen-containing bromophenols isolated from marine red algae have shown potent scavenging activity against DPPH radicals. This suggests that compounds with bromophenol structures, similar to the subject compound, could be explored for their antioxidant properties, which have applications in food and pharmaceutical fields (Li et al., 2012).

Polymer Science Applications

The synthesis of specific acetamide derivatives has been explored in the context of polymer science, particularly for the preparation of hybrid networks and photoinitiators. These applications demonstrate the compound's relevance in materials science, where its unique properties could contribute to the development of novel polymers and coatings (Batibay et al., 2020).

Propriétés

IUPAC Name |

N-(2-bromo-4,6-difluorophenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrF2N4O2S/c1-26-16(7-11-3-5-13(28-2)6-4-11)24-25-19(26)29-10-17(27)23-18-14(20)8-12(21)9-15(18)22/h3-6,8-9H,7,10H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPULAPUXYSLQDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)CC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrF2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[({[6-(acetylamino)-1,3-benzothiazol-2-yl]thio}acetyl)amino]benzoate](/img/structure/B4558502.png)

![methyl 3-chloro-6-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4558514.png)

![3-[3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-N,N-diethylacrylamide](/img/structure/B4558520.png)

![1-phenyl-5-(1-pyrrolidinylcarbonyl)-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B4558527.png)

![N-[3-(diethylamino)propyl]-N'-phenylthiourea](/img/structure/B4558535.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-nitrophenyl)glycinamide](/img/structure/B4558538.png)

![ethyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4558540.png)

![5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4558555.png)

![2-{4-chloro-5-[(3-isoxazolylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4558579.png)

![N-[1-[(5-chloro-2-methoxyphenyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4558589.png)

![N-(2,5-dimethoxyphenyl)-2-({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4558600.png)

![3-[({[3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4558612.png)